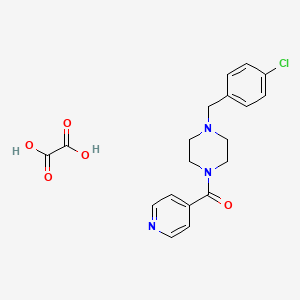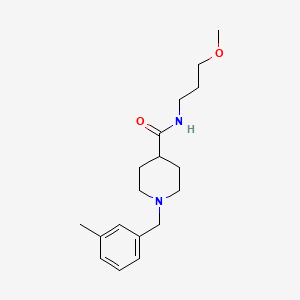
2,7,7-Trimethyl-N-(6-methylpyridin-2-YL)-5-oxo-4-(thiophen-3-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7,7-Trimethyl-N-(6-methylpyridin-2-YL)-5-oxo-4-(thiophen-3-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,7-Trimethyl-N-(6-methylpyridin-2-YL)-5-oxo-4-(thiophen-3-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Functional Group Modifications: Introduction of the thiophene and pyridine moieties can be done through various substitution reactions.
Final Coupling: The final step often involves coupling the intermediate with a carboxamide group under specific conditions.
Industrial Production Methods
Industrial production of such complex molecules usually involves optimization of the synthetic route to maximize yield and purity. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,7,7-Trimethyl-N-(6-methylpyridin-2-YL)-5-oxo-4-(thiophen-3-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound could potentially be explored for similar activities.
Medicine
In medicine, such compounds are investigated for their potential as therapeutic agents. They might act as enzyme inhibitors, receptor modulators, or other bioactive molecules.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers and dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 2,7,7-Trimethyl-N-(6-methylpyridin-2-YL)-5-oxo-4-(thiophen-3-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar core features.
Isoquinoline: Another derivative with slight structural differences.
Thiophene Derivatives: Compounds containing the thiophene ring, similar to the thiophene moiety in the target compound.
Uniqueness
What sets 2,7,7-Trimethyl-N-(6-methylpyridin-2-YL)-5-oxo-4-(thiophen-3-YL)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide apart is its unique combination of functional groups and structural features, which might confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-4-thiophen-3-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-13-6-5-7-18(24-13)26-22(28)19-14(2)25-16-10-23(3,4)11-17(27)21(16)20(19)15-8-9-29-12-15/h5-9,12,20,25H,10-11H2,1-4H3,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNOUIIWHOVJMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CSC=C4)C(=O)CC(C3)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B4907781.png)
![ETHYL 1,7-DIMETHYL-3-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4907792.png)

![N,N-diethyl-4-[2-(4-methylanilino)-1,3-thiazol-4-yl]benzenesulfonamide;hydrobromide](/img/structure/B4907801.png)
![N-ethyl-N-[(4-methoxynaphthalen-1-yl)methyl]-2-methylprop-2-en-1-amine](/img/structure/B4907806.png)

![3-({5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-1-propanol](/img/structure/B4907819.png)
![5-[(3-ETHOXY-4-{2-[2-(4-METHYLPHENOXY)ETHOXY]ETHOXY}PHENYL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4907820.png)
![4-[(5-bromo-2-furyl)methylene]-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4907824.png)

![N-(4-chlorophenyl)-N'-[3-(4-methyl-1-piperidinyl)propyl]urea](/img/structure/B4907830.png)

![7-phenyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide](/img/structure/B4907844.png)
![N-{1-[1-(3,3-dimethylbutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B4907851.png)
